2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic small molecule that acts as an inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ). [] It is classified as a benzoxazepine derivative and has been investigated for its potential therapeutic use in treating autoimmune diseases. []
2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide functions as an inverse agonist of RORγ. [] Inverse agonists bind to receptors and stabilize them in their inactive conformation, thereby suppressing constitutive activity. Binding of 2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide to RORγ inhibits the interaction between the RORγ-LBD and a peptide derived from steroid receptor coactivator 1, ultimately suppressing the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells. []
2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide exhibits nanomolar potency in inhibiting IL-17 release from human TH17 cells. [] This activity suggests potential applications in:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6